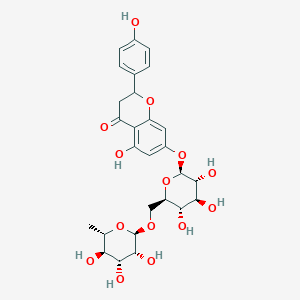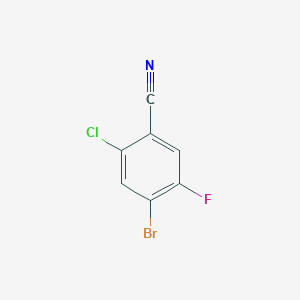
4-Bromo-2-chloro-5-fluorobenzonitrile
概要
説明
4-Bromo-2-chloro-5-fluorobenzonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as BCN and has a molecular formula of C7H2BrClFN. BCN is a white crystalline solid that is soluble in organic solvents like acetone, chloroform, and methanol.
科学的研究の応用
Halogen-Exchange Fluorination
The synthesis of fluorinated benzonitriles, including those similar to 4-Bromo-2-chloro-5-fluorobenzonitrile, often involves halogen-exchange fluorination. This method has been demonstrated in the preparation of 3,4-difluorobenzonitrile, where a key intermediate appears to be 4-chloro-3-fluorobenzonitrile. The process involves the reaction between dichlorobenzonitrile derivatives and spray-dried potassium fluoride, facilitated by tetraphenylphosphonium bromide in a specific solvent at elevated temperatures (Suzuki & Kimura, 1991). This approach showcases the potential of halogen-exchange in the synthesis of complex fluorinated compounds, which are valuable in various fields of chemical research.
Halodeboronation in Synthesis
Another application involves the halodeboronation reaction, as demonstrated in the facile synthesis of 2-bromo-3-fluorobenzonitrile, a compound structurally related to this compound. This process uses sodium methoxide-catalyzed bromodeboronation, illustrating the versatility of halodeboronation in synthesizing halogen-substituted benzonitriles. Such reactions are crucial for generating intermediates for further chemical synthesis and exploration (Szumigala, Devine, Gauthier, & Volante, 2004).
Structural Analysis and Material Properties
The study of halobenzonitriles, including those with structural similarities to this compound, extends into the analysis of their molecular and crystal structures. This involves investigating intermolecular interactions such as hydrogen bonding, π-stacking, and halogen bonding within the crystal lattice. Such analyses contribute to our understanding of material properties and the design of new materials with desired characteristics (Aldeborgh, George, Howe, Lowman, Moustakas, Strunsky, & Tanski, 2014).
Chemical Reactivity and Substitution Reactions
Research into the reactivity of fluorobenzonitriles with sodium sulfide has shown that halogen-substituted fluorobenzonitriles can undergo selective substitution reactions to yield mercaptobenzonitriles. These findings are crucial for synthetic chemistry, offering pathways to synthesize halo-substituted mercaptobenzonitriles, which are valuable in various chemical manufacturing processes (Taldone, Patel, Patel, & Chiosis, 2012).
作用機序
Target of Action
It’s known that halogenated benzonitriles often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The compound’s mode of action involves interactions with its targets, leading to changes in their function. For instance, it can undergo nucleophilic aromatic substitution reactions . The bromide and fluoride substituents display different reactivities, enabling selective substitution reactions .
Biochemical Pathways
The compound can participate in various biochemical pathways, including palladium-catalyzed Suzuki coupling with boronic acid derivatives to form corresponding biaryls . This reaction is a key step in many synthetic pathways, leading to the production of complex organic compounds.
Pharmacokinetics
Its molecular weight (182017) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific biochemical pathways it influences. For example, in the case of Suzuki coupling, the compound contributes to the formation of biaryl structures, which are common motifs in many biologically active compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the Suzuki coupling reaction typically requires a palladium catalyst and a base . Additionally, the compound’s reactivity may be influenced by the polarity and pH of the environment .
Safety and Hazards
将来の方向性
The future directions of 4-Bromo-2-chloro-5-fluorobenzonitrile research could involve exploring its potential applications in other industries like dyes, pigments, and rubber chemicals. Its high reactivity, stability, and versatility make it an attractive option for the synthesis of other organic compounds .
Relevant papers on this topic include those discussing the application of aryloximes as solid-phase ketone linkers and the synthesis of heterocycles . These papers provide valuable insights into the potential applications and synthesis methods of this compound.
特性
IUPAC Name |
4-bromo-2-chloro-5-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFN/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVZOLCBNJYMJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693216 | |
| Record name | 4-Bromo-2-chloro-5-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126779-33-6 | |
| Record name | 4-Bromo-2-chloro-5-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


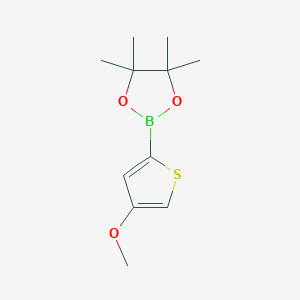



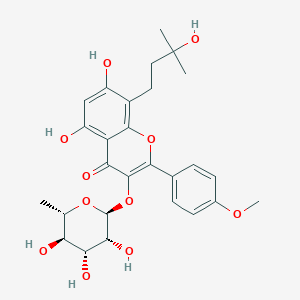

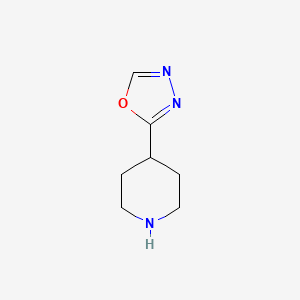
![(2S)-2-[(Tert-butoxy)carbonylamino]-2-(2-naphthyl)acetic acid](/img/structure/B3026734.png)
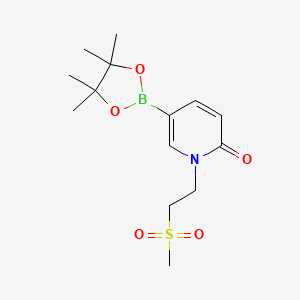
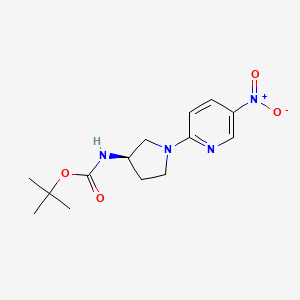
![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026738.png)
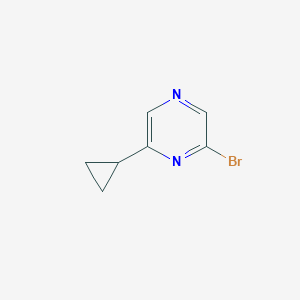
![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B3026741.png)
